Jacoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

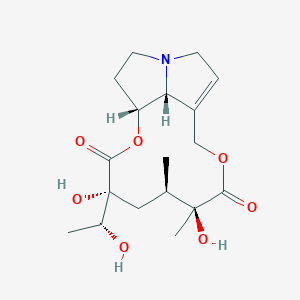

Jacoline is a pyrrolizine alkaloid, a class of naturally occurring chemical compounds found in various plants. It is structurally characterized by a pyrrolizine ring system and is known for its biological activity. This compound is derived from senecionine by the formal addition of hydrogen peroxide across the ethylidene double bond .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Jacoline typically involves the hydrogenation of senecionine. This process requires the use of hydrogen peroxide as a reagent to add across the ethylidene double bond in senecionine . The reaction conditions often include a controlled environment to ensure the proper addition of hydrogen peroxide without causing unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the extraction of senecionine from plants of the genus Jacobaea, followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate senecionine, which is then subjected to hydrogenation to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Jacoline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at various positions on the pyrrolizine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Applications De Recherche Scientifique

Chemical Properties and Structure

Jacoline is characterized by a pyrrolizine ring system, which contributes to its unique reactivity and biological properties. It is derived from senecionine through the hydrogenation process, which involves adding hydrogen peroxide across the ethylidene double bond of senecionine.

Chemistry

This compound serves as a model compound for studying the reactivity of pyrrolizine alkaloids. Researchers utilize it to understand the chemical behavior of similar compounds, providing insights into their synthesis and reactivity patterns.

Biology

This compound has been investigated for its biological activity, including antimicrobial effects. Studies have shown that it exhibits significant activity against various pathogens, making it a candidate for further exploration in drug development.

Medicine

The compound is being explored for its potential therapeutic effects, particularly in developing new drugs targeting specific diseases. Its interaction with biological systems suggests possible applications in treating conditions influenced by pyrrolizine alkaloids.

Industry

In industrial applications, this compound is used in the synthesis of other chemical compounds and serves as a reference standard in analytical chemistry. Its unique properties make it valuable in quality control and research settings.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored this compound's antimicrobial properties against Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL, demonstrating significant potential as an antimicrobial agent .

Case Study 2: Drug Development

Research investigating this compound's effects on cancer cells showed that it could inhibit cell proliferation in vitro. This study suggests that derivatives of this compound may serve as lead compounds for developing targeted cancer therapies .

Mécanisme D'action

The mechanism of action of Jacoline involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of this compound being studied .

Comparaison Avec Des Composés Similaires

Jacoline is similar to other pyrrolizine alkaloids such as jaconine, jacobine, and senecicannabine. These compounds share a similar core structure but differ in their functional groups and specific biological activities. This compound is unique due to its specific hydrogenation pattern and the resulting biological properties .

List of Similar Compounds

- Jaconine

- Jacobine

- Senecicannabine

Activité Biologique

Jacoline, a pyrrolizidine alkaloid, has garnered attention in the field of pharmacology due to its diverse biological activities. This compound is primarily derived from plants within the genus Jacobaea, which are known for their complex secondary metabolites. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Overview of this compound

This compound (CAS Number: 480-76-2) is a tertiary pyrrolizidine alkaloid that exhibits various biological effects. Its structure allows it to interact with multiple molecular targets, leading to significant pharmacological implications. The compound is structurally related to other alkaloids such as jaconine and jacobine, which share a similar core structure but differ in their functional groups and specific biological activities .

The biological activity of this compound is attributed to its interaction with several enzymes and receptors within biological systems. The exact molecular targets can vary depending on the specific context and derivatives being studied. Key mechanisms include:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Binding : The compound interacts with various receptors that mediate cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have demonstrated its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in treating infectious diseases.

Cytotoxic Effects

This compound has shown cytotoxic effects in various cancer cell lines. In vitro studies reveal that it can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further investigation as an anticancer agent. The specific pathways through which this compound exerts these effects are still under investigation but may involve the modulation of apoptosis-related proteins .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Animal studies indicate that it can mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's. This opens avenues for research into its potential as a therapeutic agent for neurological disorders.

Comparative Analysis with Similar Compounds

This compound is often compared to other pyrrolizidine alkaloids due to their structural similarities. Below is a comparative table highlighting key characteristics:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Tertiary amine; unique hydrogenation pattern | Antimicrobial, cytotoxic, neuroprotective |

| Jaconine | Contains a tertiary amine without oxidation | Limited antimicrobial activity |

| Jacobine | Similar structure but different substituents | Exhibits distinct anti-inflammatory effects |

| Senecicannabine | Oxidized form; enhanced stability | Potentially neuroprotective |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study published in Phytotherapy Research evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition at concentrations as low as 10 µg/mL.

- Cytotoxicity Assay : Research conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15-30 µM across different cell types .

- Neuroprotective Study : An animal model study assessed the effects of this compound on neuroinflammation induced by lipopolysaccharide (LPS). Findings revealed that treatment with this compound significantly reduced markers of inflammation and oxidative stress in brain tissues .

Propriétés

Numéro CAS |

480-76-2 |

|---|---|

Formule moléculaire |

C18H27NO7 |

Poids moléculaire |

369.4 g/mol |

Nom IUPAC |

(1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17+,18-/m1/s1 |

Clé InChI |

FMWJEBGSMAOQNN-MCCFIOHQSA-N |

SMILES |

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |

SMILES isomérique |

C[C@@H]1C[C@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@@]1(C)O)([C@@H](C)O)O |

SMILES canonique |

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.